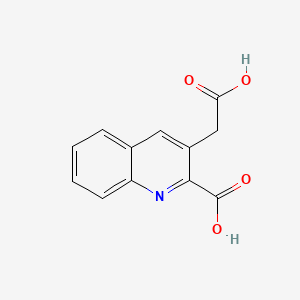
2-Carboxy-3-carboxymethylquinoline
Vue d'ensemble
Description
2-Carboxy-3-carboxymethylquinoline (CCMQ) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMQ is a derivative of quinoline, a heterocyclic aromatic compound, and has a carboxylic acid group attached to its carbon structure.
Applications De Recherche Scientifique
Antioxidant Activity
CCMQ derivatives have been found to exhibit significant antioxidant activity . These derivatives were prepared by different synthetic methods and their chemical structures were confirmed by Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis . The antioxidant experiment results in vitro demonstrated that adding quinoline groups to chitosan (CS) and carboxymethyl chitosan (CMCS) enhanced the radical scavenging ability of CS and CMCS .
Food and Medical Applications
Due to their remarkable antioxidant ability and weak cytotoxicity, CCMQ derivatives bearing quinoline groups have potential use in food and medical applications . They could be used as food additives or in the development of new drugs.
Functional Carbohydrates Production
CCMQ could potentially be involved in the production of functional carbohydrates . Functional carbohydrates refer to carbohydrates that have more nutritious value than traditional carbohydrates and some of them also have health-promoting effects especially prebiotic actions .
Enzymatic Characterization
CCMQ could be used in the enzymatic characterization of functional carbohydrates . This involves the study of the isomerases or epimerases involved in the production of rare sugars .
Catalytic Mechanism
CCMQ could be used in studying the catalytic mechanism of functional carbohydrates . This involves understanding how enzymes catalyze the reactions that lead to the formation of these carbohydrates .
Industrial Applications
CCMQ is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development and environmental management. Its potential therapeutic and environmental applications have gained significant attention in recent years.
Mécanisme D'action
Target of Action
2-Carboxy-3-carboxymethylquinoline (CCMQ) is a heterocyclic compound that belongs to the quinoline family. The primary targets of CCMQ are protein kinases (PKs), which are the main regulators of cell survival and proliferation . Specifically, it has been found to inhibit Pim-1 kinase , a type of protein kinase involved in cell cycle progression and apoptosis.
Mode of Action
CCMQ interacts with its targets, the protein kinases, by binding to them and inhibiting their activity . This interaction results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes lead to the induction of apoptosis, a process of programmed cell death .
Biochemical Pathways
The action of CCMQ affects the pathways related to cell survival and proliferation. By inhibiting protein kinases, it disrupts the normal signaling pathways that regulate these processes . The downstream effects include the induction of apoptosis and the inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of CCMQ’s action include the induction of apoptosis and the inhibition of cell proliferation . These effects are achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The result is a decrease in cell viability and an increase in cell death .
Propriétés
IUPAC Name |
3-(carboxymethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJDEHFADWURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)quinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



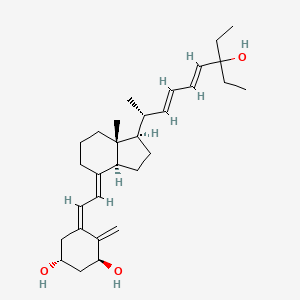


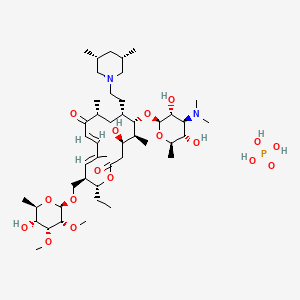
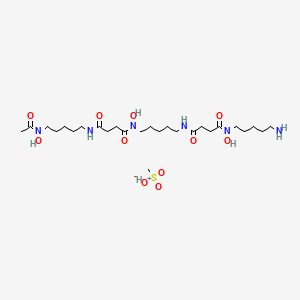
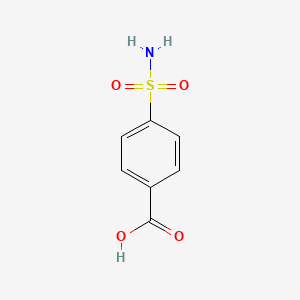

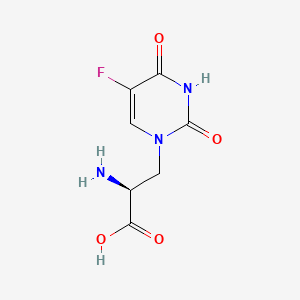

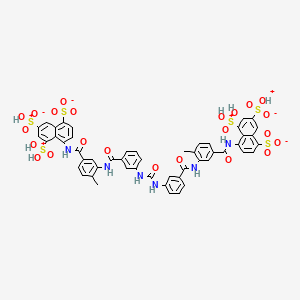

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)
